Methyl 2-formyl-3-oxopropanoate

Descripción

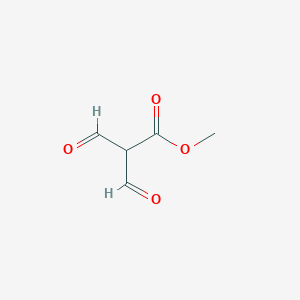

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-formyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-9-5(8)4(2-6)3-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFMHSWZEMCDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496871 | |

| Record name | Methyl 2-formyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50427-65-1 | |

| Record name | Methyl 2-formyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl diformylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M9K5LZ8K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl 2-formyl-3-oxopropanoate (CAS 50427-65-1)

Abstract

Methyl 2-formyl-3-oxopropanoate (CAS No. 50427-65-1), also known as Methyl Diformylacetate or Methoxycarbonylmalonaldehyde, is a highly functionalized and reactive three-carbon building block pivotal to modern organic synthesis.[1][2][3] Its structure, featuring two distinct aldehyde functionalities and a methyl ester group, makes it an exceptionally versatile precursor for the construction of complex molecular architectures, particularly heterocyclic compounds and natural product analogues.[1][4] This guide provides a comprehensive overview of its physicochemical properties, synthesis, core reactivity, and significant applications, with a focus on the mechanistic principles that drive its utility in research and development.

Introduction: The Versatile C3 Synthon

In the landscape of synthetic chemistry, the demand for efficient and versatile building blocks is perpetual. Methyl 2-formyl-3-oxopropanoate emerges as a key player, offering two electrophilic aldehyde centers and a nucleophilic central carbon (via its enol or enolate form).[4] This dual reactivity profile allows it to participate in a wide array of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][5] Its utility is particularly pronounced in cyclocondensation reactions, where it can react with dinucleophiles to rapidly construct complex ring systems.[4] This guide aims to serve as a technical resource, elucidating the causality behind its synthetic applications and providing practical insights for its use in the laboratory.

Physicochemical & Structural Data

A clear understanding of a compound's physical properties is fundamental to its application. The key data for Methyl 2-formyl-3-oxopropanoate are summarized below.

| Property | Value | Reference |

| CAS Number | 50427-65-1 | [1][2][3][6] |

| Molecular Formula | C₅H₆O₄ | [1][2][3] |

| Molecular Weight | 130.10 g/mol | [1][2][3] |

| IUPAC Name | methyl 2-formyl-3-oxopropanoate | [3] |

| Synonyms | Methyl Diformylacetate, Methoxycarbonylmalonaldehyde | [1][2][3] |

| SMILES | COC(=O)C(C=O)C=O | [2][3][6] |

| Boiling Point | 167.0 ± 35.0 °C (Predicted) | [1] |

| Density | 1.187 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Inert atmosphere, Store in freezer, under -20°C | [1][7] |

Synthesis and Preparation

The accessibility of Methyl 2-formyl-3-oxopropanoate is crucial for its widespread use. Several synthetic routes have been established:

-

Formylation of Methyl 3,3-dimethoxypropanoate: A common and effective method involves the Panizzi formylation procedure. This reaction utilizes methyl 3,3-dimethoxypropanoate as the starting material, which is formylated using methyl formate in the presence of a strong base.[5][7] The acetal serves as a protecting group for one of the aldehyde functionalities, which is later revealed upon acidic workup.

-

Diformylation-Decarboxylation Route: An alternative approach starts with potassium monomethyl malonate. This substrate undergoes diformylation using a Vilsmeier-type reagent system (e.g., dimethylformamide and phosphorus oxychloride), followed by a decarboxylation step to yield the target compound.[7]

-

Ozonolysis: A less common but viable route is the ozonolysis of dimethyl 2,5-cyclohexadiene-1,4-dicarboxylate.[7] This oxidative cleavage method breaks the cyclic precursor to generate the desired linear dicarbonyl structure.

-

Crossed Claisen Condensation: The foundational strategy for synthesizing β-oxoaldehydes is the crossed Claisen condensation.[4] This involves the reaction of an enolate, generated from a C-H acidic carbonyl compound, with an alkyl formate under basic conditions.[4]

Core Chemical Reactivity: A Dichotomy of Function

The synthetic power of Methyl 2-formyl-3-oxopropanoate lies in its tautomeric nature and the presence of multiple reactive sites.

Keto-Enol Tautomerism

The compound exists in equilibrium between its diketo form and a more stable enol form, methyl (E)-3-hydroxy-2-formylacrylate. This tautomerism is fundamental to its reactivity, as the enol form provides a nucleophilic center at the α-carbon and modifies the reactivity of the adjacent carbonyl groups.

Caption: Key reaction pathways of Methyl 2-formyl-3-oxopropanoate.

Applications in Complex Synthesis

The true value of this synthon is demonstrated in its application toward molecules of biological and material significance.

-

Pharmaceuticals: It serves as a key component in the development of new drug candidates. [1]For example, it is used to prepare quinolizidines, which are known to be biologically active compounds. [6]Its structure is a precursor for various 1,4-dihydropyridines, a class of compounds known for their cardiovascular effects, and other heterocyclic systems found in medicinal chemistry. [5]* Natural Products: The compound is a building block in the total synthesis of complex natural products, including certain iridoids and ipecacuanha alkaloids. [5]* Material Science: In polymer chemistry, it can be used as a precursor to synthesize advanced materials and composites with tailored properties due to its high degree of functionality. [1]

Representative Experimental Protocol: Synthesis of a Pyrazole Derivative

This protocol describes a general, self-validating procedure for a cyclocondensation reaction to form a pyrazole, a common scaffold in medicinal chemistry. The causality for this reaction lies in the reaction of a dinucleophile (hydrazine) with the two electrophilic carbonyl centers of the dicarbonyl compound.

Objective: To synthesize Methyl 5-substituted-1H-pyrazole-4-carboxylate.

Materials:

-

Methyl 2-formyl-3-oxopropanoate (1.0 eq)

-

Substituted Hydrazine (e.g., Phenylhydrazine) (1.0 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 2-formyl-3-oxopropanoate (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).

-

To this stirred solution, add the substituted hydrazine (1.0 eq) dropwise at room temperature.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The resulting crude product may precipitate. If so, collect the solid by filtration. If not, perform an extraction with ethyl acetate and water.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation System:

-

Expected Outcome: Formation of a crystalline solid.

-

Characterization: The structure of the purified pyrazole should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to validate the successful cyclization and regiochemistry. The disappearance of the aldehyde protons and the appearance of aromatic/pyrazole ring protons in the NMR spectrum would be key indicators.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount.

-

Handling: Methyl 2-formyl-3-oxopropanoate is a highly acidic and reactive compound and should always be handled in a well-ventilated fume hood. [7]Standard personal protective equipment (safety goggles, lab coat, gloves) is required.

-

Storage: The compound is stable for at least six months when stored under an inert atmosphere (e.g., nitrogen or argon) in a freezer at -20°C. [1][7]This prevents degradation from moisture, oxygen, and thermal decomposition.

-

First Aid: In case of contact, standard first aid measures should be followed. For skin/eye contact, rinse immediately and thoroughly with water. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention. [8]

Conclusion

Methyl 2-formyl-3-oxopropanoate is more than just a chemical intermediate; it is a powerful tool for molecular construction. Its predictable reactivity, stemming from its dual electrophilic and nucleophilic nature, provides chemists with an efficient route to a vast library of complex molecules, particularly heterocycles. Understanding the principles of its synthesis, reactivity, and handling allows researchers in drug discovery and materials science to fully harness its synthetic potential, accelerating innovation and discovery.

References

-

LookChem. Cas 50427-65-1, METHYL 2-FORMYL-3-OXO-PROPIONATE. [Link]

-

PubChem, National Institutes of Health. Methyl 2-formyl-3-oxopropanoate | C5H6O4 | CID 12408222. [Link]

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. [Link]

-

Chemsrc. Methyl 2-formyl-3-oxopropanoate | CAS#:50427-65-1. [Link]

-

MSDS of ethyl 2-formyl-3-oxopropanoate. Safety Data Sheet. [Link]

-

Science of Synthesis. 1,3-Dicarbonyl compounds, β-oxoaldehydes. [Link]

-

European Journal of Chemistry. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. [Link]

-

ResearchGate. ChemInform Abstract: Methyl 3-Cyclopropyl-3-oxopropanoate in the Synthesis of Heterocycles Having a Cyclopropyl Substituent. [Link]

Sources

- 1. Cas 50427-65-1,METHYL 2-FORMYL-3-OXO-PROPIONATE | lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. Methyl 2-formyl-3-oxopropanoate | C5H6O4 | CID 12408222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. biosynth.com [biosynth.com]

- 7. METHYL 2-FORMYL-3-OXO-PROPIONATE | 50427-65-1 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

"Methyl 2-formyl-3-oxopropanoate" molecular weight and formula

An In-Depth Technical Guide to Methyl 2-formyl-3-oxopropanoate

Abstract

Methyl 2-formyl-3-oxopropanoate, also known as Methoxycarbonylmalonaldehyde, is a highly functionalized C5 building block crucial to modern organic synthesis. Its unique bifunctional nature, possessing both an aldehyde and a β-keto ester moiety, renders it a versatile precursor for the construction of complex heterocyclic systems and natural products. This guide provides a comprehensive overview of its core chemical properties, established synthetic routes, characteristic reactivity, and significant applications in the synthesis of bioactive molecules, including alkaloids and iridoids. Authored from the perspective of a Senior Application Scientist, this document emphasizes the mechanistic rationale behind its synthesis and utility, offering practical insights for researchers in medicinal chemistry and synthetic methodology development.

Chemical Identity and Physicochemical Properties

Methyl 2-formyl-3-oxopropanoate is a key intermediate whose utility is derived from its dense functional group array. A summary of its essential properties is crucial for its effective handling and application in a laboratory setting.[1][2]

| Property | Value | Source |

| Molecular Formula | C₅H₆O₄ | PubChem[1] |

| Molecular Weight | 130.10 g/mol | PubChem[1] |

| IUPAC Name | methyl 2-formyl-3-oxopropanoate | PubChem[1] |

| CAS Number | 50427-65-1 | PubChem[1] |

| Common Synonyms | Methyl Diformylacetate, Methoxycarbonylmalonaldehyde | PubChem[1] |

| Physical State | Not explicitly stated; related ethyl ester is a yellow liquid. | CymitQuimica[3] |

| Storage Conditions | Stable for at least 6 months if stored at -20°C.[2] | ChemicalBook[2] |

| Chemical Nature | It is a highly acidic compound.[2] | ChemicalBook[2] |

Synthesis of Methyl 2-formyl-3-oxopropanoate

The preparation of this compound is most effectively achieved through the formylation of a protected propanoate precursor. The choice of starting material and reaction conditions is critical to achieving high yields and purity. Several methods have been reported, with the formylation of methyl 3,3-dimethoxypropanoate being a prominent and reliable route.[2][4]

Primary Synthetic Route: Formylation of Methyl 3,3-dimethoxypropanoate

This procedure, adapted from Panizzi's formylation methodology, represents a robust and scalable approach.[2] The reaction proceeds via a base-mediated Claisen condensation between methyl 3,3-dimethoxypropanoate and an excess of methyl formate, which serves as both reactant and solvent.

Expertise & Experience Insight: The use of methyl formate in excess drives the equilibrium towards the product. Sodium methoxide is the base of choice as it is non-nucleophilic under these conditions and avoids transesterification. The product is initially formed as its more stable sodium enolate salt, which requires careful acidic workup to yield the final aldehyde.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis, grounded in established methodologies.[4]

-

Reaction Setup: A dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing addition funnel is charged with sodium methoxide (1.1 equivalents) suspended in anhydrous diethyl ether.

-

Reagent Addition: A solution of methyl 3,3-dimethoxypropanoate (1.0 equivalent) in methyl formate (3.0 equivalents) is added dropwise to the stirred suspension at 0°C (ice bath).

-

Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress can be monitored by TLC until the starting material is consumed. A thick white precipitate of the sodium salt of the product will form.

-

Workup and Isolation: The reaction mixture is cooled again to 0°C. Cold, dilute hydrochloric acid is carefully added until the pH is acidic (pH ~3-4), dissolving the precipitate. The aqueous layer is separated and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is then purified by vacuum distillation to afford methyl 2-formyl-3-oxopropanoate as a pale yellow oil.[4]

Trustworthiness Note: This protocol is self-validating. The formation of a precipitate is a key visual indicator of progress. The final purity should be confirmed by ¹H NMR and ¹³C NMR spectroscopy, which will clearly show the characteristic aldehyde and enol protons.

Alternative Synthetic Methods

Other reported syntheses include:

-

Diformylation: Diformylation of potassium monomethyl malonate with dimethylformamide and phosphorus oxychloride, followed by decarboxylation.[2]

-

Ozonolysis: The ozonolysis of dimethyl 2,5-cyclohexadiene-1,4-dicarboxylate offers a more complex but viable alternative.[2]

Reactivity and Synthetic Utility

The synthetic power of methyl 2-formyl-3-oxopropanoate stems from its ability to participate in a wide array of chemical transformations, making it a valuable intermediate.

-

Cycloadditions: It is an excellent substrate for cycloaddition reactions. It participates in [4+2] hetero-Diels-Alder reactions with inverse electron demand and [2+2] photochemical cycloadditions (the de Mayo reaction).[2]

-

Wittig Reaction: The aldehyde functionality readily undergoes Wittig reactions to form α,β-unsaturated esters, a common motif in natural products.[2]

-

Condensations: It reacts with amines to form stable enamino aldehydes, which can undergo further thermal or photochemical cyclizations.[2] As a 1,3-dicarbonyl compound, it is a substrate for Knoevenagel condensations with other active methylene compounds.[5]

Applications in Drug Development and Natural Product Synthesis

The structural motifs accessible from methyl 2-formyl-3-oxopropanoate are prevalent in numerous biologically active molecules. This makes it a high-value starting material for professionals in drug discovery and development.

-

Alkaloid Synthesis: It has been instrumental in the total synthesis of Ipecacuanha alkaloids, which have a history of use as emetics and expectorants.[4]

-

Iridoid Synthesis: Iridoids are a class of monoterpenoids that exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and cardiovascular effects. This compound serves as a key precursor in their synthesis.[4]

-

DHPs and NADH Analogs: It is used to construct 1,4-dihydropyridines (DHPs), a class of compounds famous for their use as calcium channel blockers in treating hypertension.[4] It is also used to prepare NADH analogs for studying enzymatic redox reactions.[4]

-

Sugar Chemistry: Its application extends to the synthesis of branched-chain amino sugars, which are components of various antibiotics and other bioactive natural products.[4]

The strategic importance of the methyl group in drug design cannot be overstated. Introducing methyl groups is a common strategy in lead optimization to modulate physicochemical properties, block metabolic soft spots, and improve pharmacokinetic profiles.[6] As a methyl ester, this reagent directly incorporates this valuable group.

Conclusion

Methyl 2-formyl-3-oxopropanoate is a synthetically versatile and powerful building block. Its efficient preparation and diverse reactivity profile provide a reliable platform for accessing a wide range of complex molecular architectures. For researchers and scientists in drug development, its proven utility in the synthesis of alkaloids, iridoids, and dihydropyridines underscores its importance. A thorough understanding of its synthesis, handling, and reactivity is essential for leveraging its full potential in the pursuit of novel therapeutic agents and advanced synthetic methodologies.

References

-

PubChem. (n.d.). Methyl 2-formyl-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Tietze, L. F., Voss, E., & Hartfiel, U. (1990). ETHYL 3,3-DIETHOXYPROPANOATE. Organic Syntheses, 69, 238. Retrieved from [Link]

-

Gaber, M., Faty, R. M., & Al-Qalawi, H. R. M. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(9), 1134-1149. Retrieved from [Link]

-

Farooq, S., & Ngaini, Z. (2022). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. Retrieved from [Link]

-

Li, Z., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]

Sources

- 1. Methyl 2-formyl-3-oxopropanoate | C5H6O4 | CID 12408222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 2-FORMYL-3-OXO-PROPIONATE | 50427-65-1 [chemicalbook.com]

- 3. Ethyl-2-formyl-3-oxopropionate | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-formyl-3-oxopropanoate: A Technical Guide to Reactivity and Mechanistic Pathways

Abstract

Methyl 2-formyl-3-oxopropanoate, also known as methoxycarbonylmalonaldehyde, is a highly versatile C3 synthon pivotal in modern organic synthesis. Its unique structure as a β-keto aldehyde endows it with a rich and diverse reactivity profile, governed by the delicate interplay of its constituent functional groups—an aldehyde, a ketone (within the ester), and an acidic α-hydrogen. This technical guide provides an in-depth exploration of the core reactivity, mechanistic underpinnings, and practical applications of this valuable building block. We will dissect its fundamental keto-enol tautomerism, which is central to its behavior, and detail its participation in key carbon-carbon bond-forming reactions, including Knoevenagel condensations and Michael additions. Furthermore, its role as a precursor in the synthesis of complex heterocyclic systems will be examined. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of Methyl 2-formyl-3-oxopropanoate.

Part 1: Foundational Chemical Principles

Chemical Identity and Properties

Methyl 2-formyl-3-oxopropanoate is a trifunctional organic compound that serves as a powerful intermediate in synthetic chemistry.[1] Its structure features a central carbon atom flanked by a formyl group, a ketone, and a methyl ester group, making the α-hydrogen exceptionally acidic and the molecule prone to enolization.

| Property | Value | Reference |

| IUPAC Name | methyl 2-formyl-3-oxopropanoate | PubChem CID: 12408222[2] |

| Synonyms | Methoxycarbonylmalonaldehyde, Methyl Diformylacetate | PubChem CID: 12408222[2] |

| CAS Number | 50427-65-1 | PubChem CID: 12408222[2] |

| Molecular Formula | C₅H₆O₄ | PubChem CID: 12408222[2] |

| Molecular Weight | 130.10 g/mol | PubChem CID: 12408222[2] |

| InChIKey | RTFMHSWZEMCDIM-UHFFFAOYSA-N | PubChem CID: 12408222[2] |

The Duality of Structure: Keto-Enol Tautomerism

The reactivity of Methyl 2-formyl-3-oxopropanoate is fundamentally dictated by its existence as an equilibrium mixture of keto and enol tautomers.[3] The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the α-hydrogen, facilitating its removal and the subsequent formation of a resonance-stabilized enolate, which is in equilibrium with the neutral enol form. In solution, the enol form is often favored due to the formation of a stable, six-membered intramolecular hydrogen bond. This equilibrium is solvent-dependent, with polar solvents often influencing the position of the equilibrium.[4]

The ability to exist in the enol form is critical, as this tautomer is the active nucleophile in many of the compound's characteristic reactions. NMR spectroscopy is a powerful tool for studying this equilibrium, as distinct signals for both the keto and enol forms can often be resolved and integrated to determine their relative concentrations.[5][6][7]

Caption: Keto-Enol tautomerism of Methyl 2-formyl-3-oxopropanoate.

Synthesis Overview

The classical and most common approach to synthesizing β-oxoaldehydes like Methyl 2-formyl-3-oxopropanoate is through a crossed Claisen condensation.[8] This involves the formylation of an ester enolate with an appropriate formylating agent, such as methyl formate. The reaction is typically carried out under basic conditions using a strong base like sodium methoxide to generate the requisite ester enolate. Specifically, the formylation of methyl 3,3-dimethoxypropanoate has been cited as a viable route.[1]

Caption: Logical flow of the Knoevenagel condensation mechanism.

Protocol Example: Knoevenagel Condensation with Malononitrile [9][10]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 2-formyl-3-oxopropanoate (1.0 eq) and malononitrile (1.05 eq) in a suitable solvent (e.g., ethanol or toluene).

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).

-

Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The removal of the water by-product, for instance with a Dean-Stark apparatus when using toluene, can drive the equilibrium towards the product.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Michael Addition: Conjugate Carbon-Carbon Bond Formation

In the presence of a base, the enolate of Methyl 2-formyl-3-oxopropanoate serves as an excellent Michael donor. [11]It undergoes a 1,4-conjugate addition to a Michael acceptor, which is typically an α,β-unsaturated carbonyl compound, nitrile, or nitro compound. [12][13]This reaction is a powerful and widely used method for forming carbon-carbon bonds under relatively mild conditions, leading to the synthesis of 1,5-dicarbonyl compounds or their equivalents. [11] Mechanism:

-

Enolate Generation: A base (commonly an alkoxide like NaOEt) deprotonates the α-carbon of Methyl 2-formyl-3-oxopropanoate to form the nucleophilic enolate. [14]2. Conjugate Attack: The enolate attacks the β-carbon of the Michael acceptor, leading to the formation of a new C-C bond and a new, resonance-stabilized enolate intermediate. [12]3. Protonation: The enolate intermediate is protonated during the reaction or upon aqueous workup to yield the final 1,4-adduct. [12]

Caption: Key steps in the Michael Addition reaction pathway.

Protocol Example: Michael Addition to Methyl Vinyl Ketone [11]

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 2-formyl-3-oxopropanoate (1.0 eq) in a dry, polar aprotic solvent like THF or ethanol.

-

Base Addition: Cool the solution to 0°C and add the base (e.g., sodium ethoxide, 1.1 eq) portion-wise, allowing the enolate to form over 15-30 minutes.

-

Acceptor Addition: Add methyl vinyl ketone (1.0 eq), typically dissolved in a small amount of the reaction solvent, dropwise to the enolate solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting materials.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the resulting crude 1,5-dicarbonyl compound by flash column chromatography.

Heterocycle Synthesis: The Paal-Knorr Condensation and Analogs

The 1,3-dicarbonyl nature of Methyl 2-formyl-3-oxopropanoate makes it an ideal precursor for the synthesis of five- and six-membered heterocycles. A classic example is the Paal-Knorr synthesis of pyrazoles. [15]The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives leads to a cyclocondensation reaction, yielding the corresponding pyrazole. [16][17] Mechanism (Pyrazole Synthesis):

-

Nucleophilic Attack: One nitrogen atom of the hydrazine attacks one of the carbonyl groups (typically the more reactive aldehyde) to form a hemiaminal.

-

Dehydration & Iminium Formation: The hemiaminal dehydrates to form a hydrazone intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazone attacks the remaining carbonyl group (the ester) in an intramolecular fashion.

-

Final Dehydration: The resulting cyclic intermediate eliminates a molecule of water and methanol to form the stable aromatic pyrazole ring.

Caption: Simplified pathway for pyrazole synthesis.

Protocol Example: Synthesis of Methyl 5-hydroxy-1H-pyrazole-4-carboxylate [18][19]

-

Setup: Dissolve Methyl 2-formyl-3-oxopropanoate (1.0 eq) in a protic solvent such as ethanol or acetic acid in a round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (1.0 eq) dropwise to the solution at room temperature. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature or heat gently to reflux for 1-4 hours. Monitor the reaction by TLC.

-

Workup: Upon completion, cool the mixture. The pyrazole product often precipitates from the solution and can be collected by vacuum filtration.

-

Purification: Wash the collected solid with cold solvent to remove impurities. If necessary, the product can be further purified by recrystallization.

Part 3: Practical Considerations and Applications

Stability and Handling

As a β-keto aldehyde, Methyl 2-formyl-3-oxopropanoate is an inherently reactive molecule. [20]The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly upon prolonged exposure to air. [21]Additionally, under strong basic conditions, it can undergo retro-Claisen condensation. [20]Therefore, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at low temperatures and to use it relatively quickly after synthesis or purchase.

Applications in Complex Molecule Synthesis

The true value of Methyl 2-formyl-3-oxopropanoate is demonstrated in its application as a versatile building block in the total synthesis of complex natural products and pharmaceutical agents. It has been successfully employed in the synthesis of:

-

Iridoids [1]* Ipecacuanha alkaloids [1]* 1,4-Dihydropyridines and NADH analogs [1]* Branched amino sugars [1] Its ability to introduce a functionalized three-carbon unit makes it an invaluable tool for synthetic chemists aiming to build molecular complexity efficiently.

Part 4: Conclusion

Methyl 2-formyl-3-oxopropanoate is a compound of significant synthetic utility, characterized by a rich reactivity profile centered on its β-dicarbonyl motif. Its existence in a keto-enol equilibrium is the cornerstone of its function as both an electrophile at its aldehyde carbon and a potent nucleophile in its enolate form. This dual reactivity enables its participation in fundamental C-C bond-forming reactions like the Knoevenagel condensation and Michael addition, as well as in the construction of diverse heterocyclic systems. A thorough understanding of these mechanistic pathways and the practical aspects of its handling allows researchers to fully exploit its potential as a strategic building block in the synthesis of complex and biologically relevant molecules.

References

- BenchChem. (2025). Technical Support Center: β-Keto Aldehyde Stability and Degradation. BenchChem.

- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health.

- Alfa Chemistry. (n.d.). Michael Addition. Alfa Chemistry.

- Tietze, L. F., Voss, E., & Hartfiel, U. (n.d.). Ethyl 3,3-diethoxypropanoate. Organic Syntheses.

- Wikipedia. (n.d.). Michael addition reaction. Wikipedia.

- Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (n.d.). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses.

- Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.

- ADICHEMISTRY. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. ADICHEMISTRY.

- Quora. (2016). What is stability of aldehyde and ketone?. Quora.

- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

- PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.

- PharmaXChange.info. (2011). Michael Addition | Notes. PharmaXChange.info.

- Wikipedia. (n.d.). Aldehyde. Wikipedia.

- Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.

- Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal.

- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

- ResearchGate. (n.d.). Scheme 1 Knoevenagel condensation of aryl aldehydes with malononitrile and ethyl cyanoacetate. ResearchGate.

- ResearchGate. (n.d.). Claisen Condensation. ResearchGate.

- Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University.

- ResearchGate. (n.d.). Scheme 2. Claisen-Schmidt condensation reaction. Synthesis of compounds 2a-c. ResearchGate.

- ResearchGate. (n.d.). Keto-enol tautomerism and the formation of chelate. Notations are introduced for the interpretation of 1 H and 13 C NMR signals. ResearchGate.

- YouTube. (2012). Keto-Enol Equilibrium Using NMR. YouTube.

- ResearchGate. (n.d.). Keto-enol content in solvents of different polarity. ResearchGate.

- ResearchGate. (n.d.). Knoevenagel condensation of malononitrile with different aldehydes. ResearchGate.

- National Center for Biotechnology Information. (n.d.). Methyl 2-formyl-3-oxopropanoate. PubChem.

- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.

- OpenStax. (2023). 23.8 Mixed Claisen Condensations. OpenStax.

- Chemistry LibreTexts. (2019). 21.9: The Claisen Condensation Reactions of Esters. Chemistry LibreTexts.

- ACS Publications. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters.

- ResearchGate. (n.d.). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. ResearchGate.

- Bentham Science Publisher. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Bentham Science Publisher.

- Müller, T. J. J. (n.d.). 1,3-Dicarbonyl compounds, β-oxoaldehydes are very important and well-established three-carbon atom building. (n.p.).

- National Center for Biotechnology Information. (n.d.). Ethyl 2-formyl-3-oxopropanoate. PubChem.

- BLD Pharm. (n.d.). 80370-42-9|Ethyl 2-formyl-3-oxopropanoate. BLD Pharm.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Methyl 2-formyl-3-oxopropanoate | C5H6O4 | CID 12408222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. eurekaselect.com [eurekaselect.com]

- 11. adichemistry.com [adichemistry.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 14. pharmaxchange.info [pharmaxchange.info]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Pyrazole synthesis [organic-chemistry.org]

- 19. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Aldehyde - Wikipedia [en.wikipedia.org]

Safeguarding a Versatile Building Block: A Technical Guide to the Stability and Storage of Methyl 2-formyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl 2-formyl-3-oxopropanoate, a highly functionalized β-keto ester, is a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical development. Its utility, however, is intrinsically linked to its chemical stability. This technical guide provides an in-depth exploration of the stability profile of Methyl 2-formyl-3-oxopropanoate, offering a scientific rationale for its optimal storage and handling. We will delve into the inherent reactivity of its constituent functional groups, propose likely degradation pathways, and present a comprehensive framework for experimental stability assessment through forced degradation studies and the development of a stability-indicating analytical method.

The Chemical Personality of Methyl 2-formyl-3-oxopropanoate: A Molecule with Inherent Reactivity

Methyl 2-formyl-3-oxopropanoate is characterized by the convergence of three key functional groups on a compact scaffold: a methyl ester, a ketone, and two aldehyde (formyl) groups. This unique arrangement, while bestowing significant synthetic versatility, also renders the molecule susceptible to a variety of degradation pathways.

-

The Acidic α-Hydrogen: The hydrogen atom positioned between the two carbonyl groups of the β-dicarbonyl system exhibits significant acidity.[1][2] This makes the molecule prone to enolate formation in the presence of bases, which can initiate a cascade of further reactions.

-

The Electrophilic Formyl Groups: The formyl groups are highly reactive electrophiles, susceptible to nucleophilic attack.[3] They are also readily oxidized to carboxylic acids.[3]

-

The Ester Functionality: The methyl ester group can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and methanol.[4]

Understanding these inherent chemical characteristics is paramount to predicting and mitigating potential stability issues.

Recommended Storage Conditions: A Proactive Approach to Preservation

Based on available data for the analogous ethyl ester and general principles for storing reactive organic compounds, the following storage conditions are recommended to ensure the long-term integrity of Methyl 2-formyl-3-oxopropanoate:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Reduces the rate of potential degradation reactions, including hydrolysis, oxidation, and polymerization. |

| Atmosphere | Inert (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric oxygen, thereby preventing oxidation of the highly susceptible formyl groups.[3] |

| Container | Tightly sealed, amber glass vial | Prevents exposure to moisture and light, which can catalyze hydrolytic and photolytic degradation pathways, respectively. |

| Duration | Up to 6 months (re-evaluate purity after this period) | While stable for an extended period under ideal conditions, periodic re-analysis is recommended to ensure purity for critical applications. |

Field-Proven Insight: For researchers in drug development, where the purity of starting materials is non-negotiable, it is advisable to aliquot the compound upon receipt. This minimizes the number of freeze-thaw cycles and the exposure of the bulk material to atmospheric conditions during weighing and handling.

Unraveling Degradation: Proposed Pathways and Experimental Verification

A thorough understanding of how Methyl 2-formyl-3-oxopropanoate might degrade is crucial for developing robust analytical methods and ensuring the quality of synthetic products. Based on the chemistry of its functional groups, we can propose several likely degradation pathways.

Caption: Proposed degradation pathways for Methyl 2-formyl-3-oxopropanoate.

Proposed Degradation Pathways:

-

Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to form 2-formyl-3-oxopropanoic acid.[4]

-

Oxidation: The formyl groups are prone to oxidation, potentially by atmospheric oxygen, to yield carboxylic acid derivatives such as Methyl 2-carboxy-3-oxopropanoate.[3]

-

Polymerization: The presence of two aldehyde functionalities and an acidic α-hydrogen creates the potential for self-condensation or polymerization reactions, particularly in the presence of acidic or basic catalysts.

-

Decarboxylation: The β-keto acid formed from hydrolysis is susceptible to decarboxylation upon heating, which would lead to the formation of formylacetic acid.[4]

Experimental Verification: A Forced Degradation Study Protocol

To systematically investigate these potential degradation pathways and identify the resulting products, a forced degradation (stress testing) study is essential.[5] This involves subjecting the compound to a range of harsh conditions to accelerate its degradation.

Core Principle: The goal of a forced degradation study is to generate a modest level of degradation (typically 5-20%) to ensure that the primary degradation products are formed without being consumed in secondary reactions.[6]

Experimental Workflow:

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation:

-

Prepare a Stock Solution: Accurately weigh and dissolve Methyl 2-formyl-3-oxopropanoate in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

-

-

Basic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature and monitor for degradation at shorter time intervals (e.g., 15, 30, 60, 120 minutes) due to the anticipated rapid reaction.

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.[7]

-

Incubate at room temperature and monitor for degradation over time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Store a solid sample of the compound in a controlled temperature oven (e.g., 80°C).

-

At various time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in the solvent, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (in a quartz cuvette) and a solid sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample in the dark.

-

Monitor for degradation at various time points (e.g., 8, 24, 48 hours) and analyze by HPLC.

-

A Framework for Stability Assessment: Developing a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance and drug product with time. For Methyl 2-formyl-3-oxopropanoate, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice.

Method Development Strategy:

-

Column Selection: Start with a C18 column, which is a versatile choice for a wide range of organic molecules.

-

Mobile Phase Selection: A mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-5 to suppress the ionization of any acidic degradants) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

-

Gradient Elution: Employ a gradient elution to ensure the separation of the parent compound from both early and late-eluting impurities and degradation products.

-

Detection Wavelength: Determine the UV maximum of Methyl 2-formyl-3-oxopropanoate to ensure optimal sensitivity.

-

Method Optimization: Inject the stressed samples and optimize the mobile phase composition, gradient slope, and flow rate to achieve adequate resolution between the parent peak and all degradation product peaks.

Table of a Starting HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at the determined λmax |

| Injection Volume | 10 µL |

Identifying the Unknowns: Structural Elucidation of Degradation Products

Once the degradation products are separated by the stability-indicating HPLC method, their structures must be elucidated to fully understand the degradation pathways.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for obtaining the molecular weight of the degradation products. The fragmentation pattern can also provide valuable structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, the degradation products can be isolated (e.g., by preparative HPLC) and analyzed by NMR.[8] 1H and 13C NMR will provide detailed information about the connectivity of atoms in the molecule.

Protocol for NMR Sample Preparation of a Degradation Product:

-

Isolation: Collect the fraction corresponding to the degradation product peak from multiple preparative HPLC runs.

-

Solvent Removal: Evaporate the solvent under reduced pressure.

-

Lyophilization: If the sample contains water, lyophilize it to remove all traces of water.

-

Dissolution: Dissolve the dried sample in a suitable deuterated solvent (e.g., deuterated chloroform, acetone, or DMSO).[9]

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.[10]

-

Analysis: Acquire 1H, 13C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to fully elucidate the structure.

Incompatible Materials and Safe Handling Practices

Given the reactivity of Methyl 2-formyl-3-oxopropanoate, it is crucial to avoid contact with incompatible materials.

Table of Incompatible Materials:

| Incompatible Material | Potential Hazard |

| Strong Bases (e.g., NaOH, KOH, alkoxides) | Can catalyze aldol-type condensation/polymerization and hydrolysis of the ester. |

| Strong Acids (e.g., HCl, H₂SO₄) | Can catalyze hydrolysis of the ester and potentially other acid-catalyzed reactions. |

| Strong Oxidizing Agents (e.g., permanganates, dichromates) | Will oxidize the formyl groups to carboxylic acids.[3] |

| Strong Reducing Agents (e.g., NaBH₄, LiAlH₄) | Will reduce the aldehyde and ketone functionalities. |

| Nucleophiles (e.g., amines, thiols) | Can react with the electrophilic formyl groups. |

Safe Handling Recommendations:

-

Always handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid generating dusts. If handling a solid, use appropriate techniques to minimize dust formation.

-

Ground all equipment when transferring large quantities to prevent static discharge.

-

In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

Conclusion: A Foundation for Reliable Research

Methyl 2-formyl-3-oxopropanoate is a powerful synthetic tool, and with a thorough understanding of its stability, its full potential can be realized. By implementing the recommended storage and handling procedures, researchers can ensure the integrity of this valuable compound. Furthermore, the systematic approach to stability testing outlined in this guide provides a robust framework for identifying and understanding its degradation pathways, a critical step in the development of reliable and reproducible synthetic methodologies and in the journey of drug discovery and development.

References

-

Wikipedia. Aldehyde. [Link]

-

ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]

-

ResearchGate. Visible-light photocatalytic oxidation of 1,3-dicarbonyl compounds and carbon–carbon bond formation | Request PDF. [Link]

-

RSC Publishing. Recent advances in the transesterification of β-keto esters. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

The Chemistry Blog. How to Safely Handle Reactive Chemicals. [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]

-

ResearchGate. Development and validation of a stability indicating HPLC method for the determination of buprenorphine in transdermal patch. [Link]

-

Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

-

PubMed. Mechanism of bicarbonate enhancing the photodegradation of β-blockers in natural waters. [Link]

-

AIChE. Guidelines for Safe Storage and Handling of Reactive Materials. [Link]

-

The Royal Society. The thermal decomposition of aliphatic aldehydes | Proceedings A. [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

-

YouTube. Reactions of Beta-Dicarbonyl Compounds. [Link]

-

PubMed. Lipid-derived aldehyde degradation under thermal conditions. [Link]

-

Coriolis Pharma. Forced Degradation Studies. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis. [Link]

-

IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]

-

ResearchGate. Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis... [Link]

-

ResearchGate. Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. [Link]

-

Reddit. What are the best practices for sample preparation for NMR analysis? [Link]

-

DTIC. Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. [Link]

-

Wikipedia. Organic reactive intermediate. [Link]

-

MedCrave online. Forced degradation studies. [Link]

-

MDPI. Aldehydes: What We Should Know About Them. [Link]

-

YouTube. Baeyer-Villiger oxidation: Ketone to ester conversion by peroxy acids: Basic concept and mechanism. [Link]

-

VŠCHT. Stability-Indicating HPLC Method Development. [Link]

-

SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

-

Chemistry LibreTexts. 23.1: B-Dicarbonyl Compounds: Claisen Condensations. [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

YouTube. Reactive Intermediates. [Link]

-

AIP Publishing. Thermal decomposition products of butyraldehyde. [Link]

-

Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

-

PMC. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. [Link]

-

Lumen Learning. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 3. Aldehyde - Wikipedia [en.wikipedia.org]

- 4. aklectures.com [aklectures.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. web.vscht.cz [web.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. organomation.com [organomation.com]

A Comprehensive Technical Guide to Methyl 2-formyl-3-oxopropanoate: Synthesis, Reactivity, and Applications

This technical guide provides an in-depth exploration of methyl 2-formyl-3-oxopropanoate, a versatile C5 building block with significant applications in organic synthesis and drug discovery. We will delve into its chemical identity, synthetic methodologies, unique reactivity profile, and its role as a precursor to complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

Methyl 2-formyl-3-oxopropanoate is a bifunctional organic compound containing both an aldehyde and a β-ketoester moiety. This unique arrangement of functional groups imparts a high degree of reactivity and synthetic versatility.

IUPAC Nomenclature and Synonyms

The correct IUPAC name for this compound is methyl 2-formyl-3-oxopropanoate .[1] It is also known by several synonyms, which are often encountered in chemical literature and commercial catalogs.

| Table 1: Nomenclature and Identifiers for Methyl 2-formyl-3-oxopropanoate | |

| Systematic Name | Methyl 2-formyl-3-oxopropanoate |

| Synonyms | Methyl Diformylacetate, Methoxycarbonylmalonaldehyde, Methyl 2,2-diformylacetate |

| CAS Number | 50427-65-1[1][2] |

| Molecular Formula | C₅H₆O₄[1] |

| Molecular Weight | 130.10 g/mol [1] |

| InChIKey | RTFMHSWZEMCDIM-UHFFFAOYSA-N[1] |

| Canonical SMILES | COC(=O)C(C=O)C=O[1] |

Structural Features and Tautomerism

The core structure of methyl 2-formyl-3-oxopropanoate features a central carbon atom substituted with a methoxycarbonyl group and two formyl groups. Due to the presence of the β-dicarbonyl system, it can exist in equilibrium with its enol tautomer. This tautomerism plays a crucial role in its reactivity.

Caption: Keto-enol tautomerism of methyl 2-formyl-3-oxopropanoate.

Synthesis of Methyl 2-formyl-3-oxopropanoate

Several synthetic routes to methyl 2-formyl-3-oxopropanoate have been reported. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Formylation of Methyl 3,3-dimethoxypropanoate

A common and efficient method involves the formylation of commercially available methyl 3,3-dimethoxypropanoate.[3] This approach, often a variation of the Panizzi formylation, utilizes a formylating agent like methyl formate in the presence of a strong base.

Caption: Synthetic scheme for methyl 2-formyl-3-oxopropanoate.

Experimental Protocol: Formylation of Methyl 3,3-dimethoxypropanoate

The following protocol is a representative example based on established formylation procedures.

Materials:

-

Methyl 3,3-dimethoxypropanoate

-

Methyl formate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen atmosphere setup

Procedure:

-

Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride in anhydrous diethyl ether under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of methyl 3,3-dimethoxypropanoate and methyl formate in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the mixture is acidic. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude methyl 2-formyl-3-oxopropanoate can be further purified by vacuum distillation.

Trustworthiness Note: The use of a nitrogen atmosphere is critical to prevent the reaction of the strong base with atmospheric moisture and carbon dioxide. The slow, controlled addition of reactants is essential to manage the exothermic nature of the reaction.

Reactivity and Synthetic Applications

The co-existence of aldehyde and β-ketoester functionalities makes methyl 2-formyl-3-oxopropanoate a highly valuable and reactive intermediate in organic synthesis.

Cycloaddition Reactions

Methyl 2-formyl-3-oxopropanoate is an excellent substrate for various cycloaddition reactions.

-

[4+2] Cycloaddition (Hetero-Diels-Alder Reaction): It can participate in hetero-Diels-Alder reactions with inverse electron demand, where it acts as the electron-deficient diene. This is a powerful method for the synthesis of substituted dihydropyrans.[4]

-

[2+2] Cycloaddition (de Mayo Reaction): The enol form can undergo photochemical [2+2] cycloaddition with alkenes, a key step in the de Mayo reaction for the synthesis of 1,5-dicarbonyl compounds.[3]

Wittig Reaction

The aldehyde groups readily undergo the Wittig reaction, allowing for the introduction of a variety of carbon-carbon double bonds.[3] This provides a route to functionalized α,β-unsaturated esters.

Synthesis of Heterocycles

Methyl 2-formyl-3-oxopropanoate is a key precursor for the synthesis of a wide range of heterocyclic compounds, including:

-

Iridoids and Ipecacuanha Alkaloids: Its versatile reactivity has been harnessed in the total synthesis of these natural products.[4]

-

1,4-Dihydropyridines and NADH Analogs: The condensation with amines and other nucleophiles provides access to these important classes of compounds with potential biological activities.[4]

Caption: Reactivity profile of methyl 2-formyl-3-oxopropanoate.

Role in Drug Development and Medicinal Chemistry

While direct applications of methyl 2-formyl-3-oxopropanoate as a therapeutic agent are not documented, its importance lies in its role as a versatile building block for the synthesis of medicinally relevant scaffolds. The introduction of a methyl group into small molecules can significantly modulate their physicochemical and pharmacokinetic properties.[5]

The ability to construct complex heterocyclic systems, such as dihydropyridines, which are known calcium channel blockers, highlights its potential in drug discovery programs. Furthermore, its utility in the synthesis of natural products provides access to novel chemical entities with potential biological activity. The ethyl ester analog, ethyl 2-formyl-3-oxopropanoate, is used as a reference standard in the quality control of pharmaceuticals, underscoring the relevance of this class of compounds in the pharmaceutical industry.[6]

Safety and Handling

Methyl 2-formyl-3-oxopropanoate is a highly acidic and reactive compound.[3] It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is recommended to store the compound at low temperatures (-20 °C) to maintain its stability.[3]

Conclusion

Methyl 2-formyl-3-oxopropanoate is a powerful and versatile synthetic intermediate. Its unique combination of functional groups allows for a diverse range of chemical transformations, making it a valuable tool for organic chemists. Its application in the synthesis of complex natural products and medicinally relevant heterocyclic scaffolds underscores its significance in both academic research and the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the laboratory.

References

-

Chemsrc. Methyl 2-formyl-3-oxopropanoate | CAS#:50427-65-1. [Link]

-

PubChem. Methyl 2-formyl-3-oxopropanoate | C5H6O4 | CID 12408222. [Link]

-

Organic Syntheses. Ethyl 3,3-diethoxypropanoate. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

Sources

- 1. Methyl 2-formyl-3-oxopropanoate | C5H6O4 | CID 12408222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-formyl-3-oxopropanoate | CAS#:50427-65-1 | Chemsrc [chemsrc.com]

- 3. METHYL 2-FORMYL-3-OXO-PROPIONATE | 50427-65-1 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ethyl 2-formyl-3-oxopropanoate - SRIRAMCHEM [sriramchem.com]

Application Notes and Protocol for the Chemoselective Wittig Reaction of Methyl 2-formyl-3-oxopropanoate

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2][3] This application note provides a detailed protocol and scientific rationale for the Wittig reaction using a challenging substrate, Methyl 2-formyl-3-oxopropanoate. This substrate possesses both an aldehyde and a ketone functionality, introducing a critical question of chemoselectivity. This guide is intended for researchers, scientists, and professionals in drug development who are looking to synthesize complex α,β-unsaturated ketoesters, which are valuable intermediates in the synthesis of various bioactive molecules.

The core of the Wittig reaction involves the interaction of a phosphorus ylide with a carbonyl compound to form a four-membered ring intermediate, an oxaphosphetane, which then collapses to yield the desired alkene and triphenylphosphine oxide.[4][5] The reactivity and stereochemical outcome of the reaction are highly dependent on the nature of the ylide employed.[1][3][6]

The Challenge: Chemoselectivity with Methyl 2-formyl-3-oxopropanoate

Methyl 2-formyl-3-oxopropanoate (also known as methoxycarbonylmalonaldehyde) is a dicarbonyl compound featuring both an aldehyde and a ketone.[7] Aldehydes are generally more electrophilic and less sterically hindered than ketones, making them more reactive towards nucleophilic attack.[8] This inherent difference in reactivity can be exploited to achieve a chemoselective Wittig reaction.

For a successful and selective reaction on the aldehyde group of Methyl 2-formyl-3-oxopropanoate, the use of a stabilized ylide is paramount. Stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion, are less nucleophilic and therefore more selective for the more reactive aldehyde functionality.[8][9] Unstabilized ylides, which are more reactive, would likely lead to a mixture of products from the reaction with both carbonyl groups.[5][10] Stabilized ylides also have the advantage of predominantly forming the thermodynamically more stable (E)-alkene.[1][6]

Reaction Mechanism and Workflow Overview

The general mechanism of the Wittig reaction proceeds through the formation of a phosphonium ylide, which then reacts with the carbonyl compound.[11] The proposed chemoselective reaction with Methyl 2-formyl-3-oxopropanoate using a stabilized ylide is depicted below.

DOT Diagram: Wittig Reaction Workflow

Caption: Workflow for the chemoselective Wittig reaction.

DOT Diagram: Reaction Mechanism

Caption: Mechanism of the chemoselective Wittig reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of a generic α,β-unsaturated ketoester from Methyl 2-formyl-3-oxopropanoate using a stabilized ylide generated in situ.

Materials and Reagents:

-

Methyl 2-formyl-3-oxopropanoate

-

Appropriate alkyl triphenylphosphonium halide (e.g., (Carbethoxymethyl)triphenylphosphonium bromide for the synthesis of a diethyl fumarate derivative)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Weak base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

-

Anhydrous diethyl ether or pentane for precipitation

-

Reagents for workup and purification (e.g., saturated ammonium chloride solution, ethyl acetate, hexanes, silica gel)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon manifold)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Procedure:

Part 1: Preparation of the Phosphonium Ylide (in situ)

-

Setup: Under an inert atmosphere (N₂ or Ar), add the alkyl triphenylphosphonium halide (1.1 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous THF (or DMF) to the flask via syringe. The volume should be sufficient to create a stirrable suspension.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add the weak base (1.1 equivalents) portion-wise. For example, if using NaH, add it carefully to control the hydrogen gas evolution.

-

Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the ylide is often indicated by a color change (typically to yellow, orange, or red).[11]

Part 2: Wittig Reaction

-

Substrate Addition: Dissolve Methyl 2-formyl-3-oxopropanoate (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (e.g., to 40-50 °C) may be required for less reactive ylides.

Part 3: Workup and Purification

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Byproduct Removal and Purification: The major byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which can complicate purification.[12][13]

-

Precipitation: One common method for removing the bulk of TPPO is to dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or diethyl ether) and then add a non-polar solvent like hexanes or pentane to precipitate the TPPO. The precipitated TPPO can then be removed by filtration.

-

Chromatography: Further purification of the product is typically achieved by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Ylide Type | Stabilized | To ensure chemoselective reaction with the more reactive aldehyde group.[8] |

| Stoichiometry | 1.1 eq. Ylide | A slight excess of the ylide ensures complete consumption of the limiting substrate. |

| Base | NaH, K₂CO₃, or other non-nucleophilic weak bases | Strong bases like n-BuLi are not necessary for deprotonating the phosphonium salts of stabilized ylides and may lead to side reactions.[6] |

| Solvent | Anhydrous THF or DMF | Aprotic solvents are necessary to prevent quenching of the ylide.[9] |

| Temperature | 0 °C to Room Temperature | Ylide formation is often initiated at a lower temperature, and the reaction with the aldehyde proceeds efficiently at room temperature. |

| Atmosphere | Inert (N₂ or Ar) | While stabilized ylides are less sensitive to air and moisture than unstabilized ylides, an inert atmosphere is good practice to prevent degradation of reagents and intermediates.[10] |

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider increasing the reaction time or gently heating the reaction mixture. Ensure all reagents and solvents are anhydrous.

-

Formation of Side Products: The presence of side products may indicate a lack of chemoselectivity. Ensure a truly stabilized ylide is being used. If necessary, a milder base can be employed.

-

Difficulty in Removing Triphenylphosphine Oxide: If precipitation is ineffective, alternative methods such as complexation with metal salts (e.g., ZnCl₂) can be employed to facilitate the removal of TPPO.[14]

Conclusion

The Wittig reaction of Methyl 2-formyl-3-oxopropanoate presents an excellent example of a chemoselective transformation. By carefully selecting a stabilized phosphorus ylide, it is possible to selectively olefinate the aldehyde functionality in the presence of a ketone. The protocol outlined in this application note provides a robust starting point for the synthesis of a variety of α,β-unsaturated ketoesters. As with any chemical reaction, optimization of the conditions may be necessary to achieve the desired outcome for a specific ylide and substrate combination.

References

-

OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. Retrieved from [Link]

-

ACS Omega. (2021, May 19). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]

-

National Institutes of Health. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. In PMC. Retrieved from [Link]

-

ACS Publications. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. In Organic Letters. Retrieved from [Link]

-

Wikipedia. Wittig reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

ACS Publications. (2021, May 19). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. In ACS Omega. Retrieved from [Link]

-

Scientific Update. (2023, February 9). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]

-

AdiChemistry. WITTIG REACTION | MECHANISM. Retrieved from [Link]

-

ResearchGate. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. Retrieved from [Link]

- Google Patents. CN109354595B - Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid.

-

Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

-

YouTube. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

JoVE. (2026, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]

-

ResearchGate. (2006, March). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. In Journal of the American Chemical Society. Retrieved from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Wittig Reaction - Common Conditions. Retrieved from [Link]

-

National Institutes of Health. Methyl 2-formyl-3-oxopropanoate. In PubChem. Retrieved from [Link]

-

Chemsrc. (2026, September 11). Methyl 2-formyl-3-oxopropanoate. Retrieved from [Link]

-

National Institutes of Health. Ethyl 2-formyl-3-oxopropanoate. In PubChem. Retrieved from [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Methyl 2-formyl-3-oxopropanoate | C5H6O4 | CID 12408222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 10. adichemistry.com [adichemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scientificupdate.com [scientificupdate.com]

Application Notes and Protocols: Synthesis of Pyridines with Methyl 2-formyl-3-oxopropanoate

Abstract: The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecular architectures. This guide provides a detailed exploration of the synthesis of polysubstituted pyridines utilizing Methyl 2-formyl-3-oxopropanoate, a highly versatile C3 synthon. We delve into the mechanistic underpinnings, provide a robust, step-by-step protocol for a modified Hantzsch-type synthesis, and offer expert insights into reaction optimization and troubleshooting. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this powerful synthetic strategy.

Introduction: The Power of Pyridines and a Versatile Synthon